molecular formula C17H18N4O4 B1678266 PA-8 CAS No. 878437-15-1

PA-8

Cat. No.: B1678266
CAS No.: 878437-15-1
M. Wt: 342.35 g/mol
InChI Key: DCSWTWUTSKSXOV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine-dione family, characterized by a bicyclic scaffold fused with pyrimidine and pyridine rings. Its structure includes a 3-methoxy-4-prop-2-enoxyphenyl substituent at position 5 and an amino group at position 2. The tetrahydropyrido core contributes to conformational flexibility, distinguishing it from fully aromatic analogs .

Properties

IUPAC Name

2-amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-3-6-25-11-5-4-9(7-12(11)24-2)10-8-13(22)19-15-14(10)16(23)21-17(18)20-15/h3-5,7,10H,1,6,8H2,2H3,(H4,18,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSWTWUTSKSXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601113935
Record name 2-Amino-5,8-dihydro-5-[3-methoxy-4-(2-propen-1-yloxy)phenyl]pyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878437-15-1
Record name 2-Amino-5,8-dihydro-5-[3-methoxy-4-(2-propen-1-yloxy)phenyl]pyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5,8-dihydro-5-[3-methoxy-4-(2-propen-1-yloxy)phenyl]pyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
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Preparation Methods

PA 8 can be synthesized through a series of chemical reactions involving nucleophilic substitution, hydrolysis, and silicon etherification. The key intermediate is prepared from 2-chloro-4-nitroimidazole and (S)-epichlorohydrin. This intermediate undergoes further O-alkylation and intramolecular cyclization to obtain PA 8 with excellent quality and yield . The industrial production of PA 8 involves optimizing these steps to ensure scalability and efficiency.

Chemical Reactions Analysis

PA 8 undergoes various chemical reactions, including:

    Oxidation: PA 8 can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in PA 8, leading to different derivatives.

    Substitution: PA 8 can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

PA 8 has a wide range of scientific research applications:

    Chemistry: PA 8 is used as a tool compound to study PAC1 receptor signaling pathways.

    Biology: It helps in understanding the role of PAC1 receptors in various biological processes.

    Medicine: PA 8 is investigated for its potential therapeutic applications in treating pain and inflammatory conditions.

    Industry: PA 8 is used in the development of new drugs and therapeutic agents .

Mechanism of Action

PA 8 exerts its effects by selectively binding to PAC1 receptors and inhibiting PACAP-induced CREB phosphorylation. This inhibition prevents the downstream signaling pathways that lead to various physiological responses. The molecular targets of PA 8 include PAC1 receptors, and it affects pathways involving cyclic AMP (cAMP) and CREB phosphorylation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences between the target compound and related pyrido-pyrimidine derivatives from the literature:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C₁₉H₂₀N₄O₅ 3-Methoxy-4-propenoxyphenyl, amino 408.39 High lipophilicity (logP ~2.8 predicted), flexible core, potential for π-π stacking
4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone (14b) C₁₄H₁₃N₃OS Thioxo, dimethoxyphenyl, thiophene 271.34 Lower solubility (0.12 mg/mL in water), sulfur-rich structure enhances metal binding
Pyrido[4,3-d]pyrimidine-8,3'-[1,2,4]triazolidine]-diones (10a,b) C₂₀H₁₈N₆O₄S₂ Spiro-triazolidine, dithioxo 486.53 Rigid spirocyclic core, redox-active thione groups, moderate cytotoxicity (IC₅₀ ~15 μM)
Compound 9 (from ) C₅₃H₆₅N₃O₆SSi Tert-butyldimethylsilyl, bis(4-methoxyphenyl) 932.31 Bulky protective groups, designed for oligonucleotide synthesis, low aqueous stability

Key Comparisons:

Structural Flexibility : The target compound’s tetrahydropyrido core allows greater conformational adaptability compared to the rigid spirocyclic systems in compounds 10a,b . This flexibility may enhance binding to dynamic biological targets like kinases or G-protein-coupled receptors.

Substituent Effects: The 3-methoxy-4-propenoxyphenyl group introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing thioxo groups in 14b and 10a,b. Such differences impact solubility and intermolecular interactions .

Synthetic Complexity : Compound 9 () employs protective groups (e.g., tert-butyldimethylsilyl) for specialized applications, whereas the target compound’s synthesis likely prioritizes simplicity and yield, as seen in the reflux-based methods for 14b .

Biological Activity

The compound 2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione is a member of the tetrahydropyrido-pyrimidine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : 2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione
  • Molecular Formula : C18H20N2O4
  • Molecular Weight : 336.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways. The presence of functional groups such as amino and methoxy enhances its reactivity and potential binding affinity to biological targets.

Anticancer Activity

Research indicates that compounds similar to 2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione exhibit significant anticancer properties. For example:

  • Case Study : A study on related tetrahydropyrido-pyrimidines showed that they inhibited tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives with similar structures possess notable antibacterial activity against various pathogens.

Pathogen Activity Level
Staphylococcus aureusModerate
Escherichia coliStrong
Salmonella typhiWeak

Enzyme Inhibition

Inhibition studies have demonstrated that this compound can inhibit key enzymes associated with disease processes:

  • Acetylcholinesterase Inhibition : Compounds in this class have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxic effects of the compound on cancer cell lines. The results indicate:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds ranged from 0.1 to 10 µM against several cancer cell lines .

In Vivo Studies

Further research is necessary to validate these findings in vivo. However, preliminary studies suggest that oral administration of similar compounds resulted in significant tumor suppression in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PA-8
Reactant of Route 2
PA-8

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